molecular formula C22H20N4O3 B10902721 5-methyl-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide

5-methyl-N'-[(3Z)-2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]-3-phenyl-1,2-oxazole-4-carbohydrazide

Cat. No.: B10902721
M. Wt: 388.4 g/mol
InChI Key: ICMOFCUMDJPERF-UHFFFAOYSA-N
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Description

N’~4~-(1-ISOPROPYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOHYDRAZIDE is a complex organic compound that belongs to the class of isoxazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring an indole and isoxazole moiety, suggests it may have interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~4~-(1-ISOPROPYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Construction of the Isoxazole Ring: The isoxazole ring can be formed via cyclization reactions involving nitrile oxides and alkenes.

    Coupling Reactions: The indole and isoxazole fragments are then coupled using hydrazide linkers under specific conditions, such as refluxing in an appropriate solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N’~4~-(1-ISOPROPYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the indole or isoxazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases.

    Industry: Possible use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. For instance:

    Molecular Targets: Enzymes, receptors, or nucleic acids.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    N’~4~-(1-ISOPROPYL-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN)-5-METHYL-3-PHENYL-4-ISOXAZOLECARBOHYDRAZIDE: can be compared with other isoxazole derivatives or indole-based compounds.

    Examples: Compounds like 3-phenyl-4-isoxazolecarbohydrazide or indole-3-carboxaldehyde derivatives.

Uniqueness

    Structural Features: The combination of indole and isoxazole rings linked by a hydrazide moiety.

    Biological Activity: Potentially unique pharmacological properties due to its distinct structure.

Properties

Molecular Formula

C22H20N4O3

Molecular Weight

388.4 g/mol

IUPAC Name

N-(2-hydroxy-1-propan-2-ylindol-3-yl)imino-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C22H20N4O3/c1-13(2)26-17-12-8-7-11-16(17)20(22(26)28)23-24-21(27)18-14(3)29-25-19(18)15-9-5-4-6-10-15/h4-13,28H,1-3H3

InChI Key

ICMOFCUMDJPERF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N=NC3=C(N(C4=CC=CC=C43)C(C)C)O

Origin of Product

United States

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